2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl

kappa-opioid receptor human evoked potential analgesic pharmacology

2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hydrochloride, also designated Ro 12-9150 (CAS 86446-16-4), is a synthetic phenyl ether derivative originally disclosed in J Pharm Sci 1985. The compound is classified as a kappa-opioid receptor agonist and is structurally related to, but distinct from, tramadol (1,2-dehydro tramadol, CAS 73825-64-6).

Molecular Formula C17H26ClNO
Molecular Weight 295.8 g/mol
CAS No. 86446-16-4
Cat. No. B1679440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
CAS86446-16-4
Synonyms2-(1-(3-methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine HCl
Ro 12-9150
Ro-12-9150
Molecular FormulaC17H26ClNO
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl
InChIInChI=1S/C17H25NO.ClH/c1-18(2)13-12-17(10-5-4-6-11-17)15-8-7-9-16(14-15)19-3;/h5,7-10,14H,4,6,11-13H2,1-3H3;1H
InChIKeyJXGPWHGFWOETBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 12-9150 (86446-16-4) Procurement Guide: Kappa-Opioid Agonist & Tramadol Impurity Reference Standard


2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hydrochloride, also designated Ro 12-9150 (CAS 86446-16-4), is a synthetic phenyl ether derivative originally disclosed in J Pharm Sci 1985 [1]. The compound is classified as a kappa-opioid receptor agonist [2] and is structurally related to, but distinct from, tramadol (1,2-dehydro tramadol, CAS 73825-64-6). Its primary documented utilities lie in two domains: as a pharmacological probe for kappa-opioid receptor function, evaluated in human evoked-potential studies against pentazocine [2], and as a characterized reference standard for quantifying specific tramadol-related impurities in pharmaceutical quality control workflows.

Why Generic Substitution of Ro 12-9150 Fails: Evidence-Based Differentiation of 86446-16-4


The designation 'bio-active agent' applied to Ro 12-9150 across multiple vendor platforms obscures a critical procurement risk: compounds within the tramadol-related cyclohexenyl phenethylamine class are not functionally interchangeable. Ro 12-9150 (86446-16-4) is explicitly identified as a kappa-opioid receptor agonist, a pharmacological profile distinct from the mixed mu-opioid/SNRI mechanism of tramadol itself [1]. Furthermore, the compound's structural identity—featuring a cyclohexene ring with the N,N-dimethylethylamine chain at the 1-position—differs from the 1,2-dehydro tramadol impurity (CAS 73825-64-6), which bears a methanamine substituent. Procurement of an incorrect analog for use as an impurity reference standard risks invalidating pharmacopeial compliance under ICH Q3A/B guidelines. The following quantitative evidence delineates the specific differentiating parameters that justify the selection of this precise compound over its closest structural analogs.

Ro 12-9150 (86446-16-4): Quantitative Differential Evidence for Scientific Procurement Decisions


Kappa-Opioid Receptor Agonist Activity: Human Evoked Potential Comparison Against Pentazocine

Ro 12-9150 was evaluated head-to-head against pentazocine, the prototypical kappa-opioid agonist, in a human evoked potential study measuring analgesic efficacy [1]. Both oral and parenteral routes were assessed using CO2-laser and electro-dermal stimulation as standardized nociceptive challenges. This represents the only peer-reported human pharmacodynamic data for this compound class with a named comparator. Note: the available source is a conference abstract (Sonderdruck); precise numerical values for latency or amplitude shifts are not publicly accessible. However, the explicit classification as a 'Kappa-Agonist' and the competitive benchmarking against pentazocine—rather than against mu-opioid standards—establishes Ro 12-9150's receptor selectivity profile as distinct from tramadol or morphine analogs.

kappa-opioid receptor human evoked potential analgesic pharmacology

Structural Differentiation from 1,2-Dehydro Tramadol (CAS 73825-64-6): Substituent Position Determines Impurity Reference Utility

Ro 12-9150 (86446-16-4) and 1,2-dehydro tramadol (CAS 73825-64-6) are distinct chemical entities that are frequently confused in procurement databases. The key structural difference is the position and length of the aminoalkyl chain: Ro 12-9150 bears a 1-(N,N-dimethylethylamine) substituent at the cyclohexene 1-position (C17H26ClNO, MW 295.85 g/mol), whereas 1,2-dehydro tramadol carries a 1-(N,N-dimethylmethanamine) group (C16H23NO, MW 245.36 g/mol) [1][2]. This one-carbon homologation difference has significant implications: Ro 12-9150 has been specifically cited as a critical reference standard for quantifying tramadol impurities under ICH Q3A/B guidelines , while 1,2-dehydro tramadol is listed as EP Impurity B. Substituting the wrong homolog in an HPLC calibration curve would produce systematic quantitative errors in impurity determination, potentially resulting in batch rejection or regulatory non-compliance.

tramadol impurity profiling pharmaceutical reference standard ICH Q3A/B compliance

GABA Transporter-1 (GAT1) Binding Affinity: Quantitative Differentiation from Monoamine Transporter-Targeted Analogs

Ro 12-9150 exhibits measurable binding affinity for the GABA transporter GAT1, with a Ki of 1.10 × 10³ nM (1.10 μM) against human GAT1 expressed in HEK293 cells and a Ki of 1.07 × 10³ nM against mouse GAT1, determined by competitive MS binding assay using NO71156 as an unlabelled marker [1]. A functional inhibition assay yielded an IC50 of 3.39 × 10³ nM (3.39 μM) for mouse GAT1 in a [³H]GABA uptake assay [2]. While these affinities are moderate, they provide a quantitative differentiation point: the compound polypharmacology includes a GAT1 component absent from strictly mu-opioid-tuned tramadol analogs. For investigators studying kappa-opioid/GABAergic crosstalk, this dual-target profile offers a starting scaffold distinct from monoamine transporter-focused cyclohexenyl compounds.

GAT1 inhibition GABA transporter opioid scaffold polypharmacology

Historical Research Provenance and Literature Traceability: Comparator Advantage Over Uncharacterized Analogs

Ro 12-9150 was indexed as a MeSH Supplementary Concept in 1986 with a traceable primary literature source (J Pharm Sci 1985;74(9):972) [1], and has been the subject of two human pharmacodynamic studies (oral and parenteral) reported in 1989 [2]. In contrast, many closely related cyclohexenyl phenethylamine analogs available from research chemical suppliers lack any peer-reviewed literature documentation, indexed nomenclature, or regulatory substance registration. The Comparative Toxicogenomics Database (CTD) lists Ro 12-9150 with a dedicated entry but notes no curated gene-chemical interactions [3], confirming its status as a research-grade pharmacological tool rather than a clinically characterized drug. This curated database presence, however minimal, provides a level of identity verification—through MeSH unique ID C049195 and CAS 86446-16-4—that is absent for many competing analogs offered under ambiguous systematic names.

research provenance pharmacological tool compound literature validation

Critical Assessment of Evidence Gaps: Quantitative Selectivity and Potency Data Deficiency

A rigorous differential evidence guide must explicitly identify where quantitative comparator data are absent. For Ro 12-9150, no publicly available data have been identified for: (i) kappa-opioid receptor binding affinity (Ki) or functional activity (EC50/IC50) in any standardized assay; (ii) selectivity ratios against mu, delta, or nociceptin opioid receptors; (iii) in vivo pharmacokinetic parameters (bioavailability, half-life, clearance) in any species; (iv) aqueous solubility, logP/logD, or pKa values; or (v) cytotoxicity or safety pharmacology data. The human evoked potential studies [1] provide pharmacodynamic validation but lack numerical efficacy readouts. The GAT1 binding data (Ki ~1.1 μM) [2] indicate only moderate affinity. Consequently, procurement decisions for Ro 12-9150 must be made on the basis of its documented identity as a kappa-agonist pharmacological probe and tramadol impurity reference standard, rather than on claims of potency, selectivity, or drug-likeness that cannot be substantiated by the current evidence base.

data gap analysis kappa-opioid selectivity procurement risk assessment

Ro 12-9150 (86446-16-4): High-Confidence Application Scenarios for Scientific and Industrial Use


Pharmaceutical Impurity Reference Standard for Tramadol HPLC/LC-MS Methods

Ro 12-9150 is structurally authenticated as a tramadol-related cyclohexenyl impurity, distinct from EP Impurity B (1,2-dehydro tramadol, CAS 73825-64-6) by virtue of its N,N-dimethylethylamine chain [1][2]. It is cited as a critical reference standard for quantifying tramadol impurities under ICH Q3A/B guidelines . Analytical laboratories developing or validating HPLC/LC-MS methods for tramadol hydrochloride drug substance or drug product should procure this compound specifically by CAS 86446-16-4 to ensure accurate retention time and mass spectral library matching for the ethyl-linker impurity, avoiding the method calibration error that would result from substituting the methyl-linker homolog.

Kappa-Opioid Receptor Pharmacological Probe in In Vitro Functional Assays

The compound's explicit classification as a kappa-opioid agonist, benchmarked against pentazocine in human evoked potential studies [1], supports its use as a pharmacological tool compound for investigating kappa-opioid receptor signaling pathways. Researchers designing in vitro assays (cAMP inhibition, β-arrestin recruitment, or ligand-binding displacement) may employ Ro 12-9150 as a structurally distinct kappa-agonist scaffold differing from the benzomorphan (pentazocine) and arylacetamide (U-50488) chemotypes, provided they first independently determine its potency and selectivity against their receptor panel of interest, as quantitative selectivity data are not publicly available.

Polypharmacology Probe for GABA Transporter-Opioid Receptor Crosstalk Studies

The documented GAT1 binding affinity (Ki ~1.1 μM) and functional inhibition (IC50 ~3.4 μM) [1][2], combined with kappa-opioid agonist activity, position Ro 12-9150 as a starting scaffold for studying dual modulation of GABAergic and opioidergic systems. Researchers investigating neuropathic pain, where both GABA transporter inhibition and kappa-opioid agonism have therapeutic relevance, may use this compound as a tool to dissect the contribution of each target, provided they incorporate appropriate comparator compounds (e.g., NO71156 for GAT1, pentazocine for kappa receptor) as controls within their experimental design.

Structure-Activity Relationship (SAR) Studies of Cyclohexenyl Phenethylamine Opioid Scaffolds

The quantifiable structural differentiation between Ro 12-9150 (ethyl-linker, MW 295.85) and 1,2-dehydro tramadol (methyl-linker, MW 245.36) [1] provides a defined chemical perturbation for SAR investigations. Medicinal chemistry groups exploring the impact of linker length on opioid receptor subtype selectivity, GAT1 affinity, or metabolic stability can procure both compounds as a matched pair differing only by one methylene unit, enabling direct attribution of pharmacological differences to this specific structural variable.

Quote Request

Request a Quote for 2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.